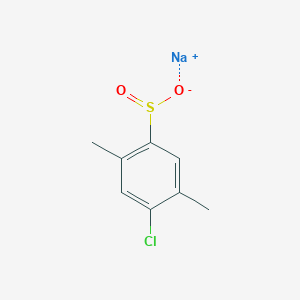
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C8H9ClNaO2S It is a derivative of benzenesulfonic acid, where the sulfonic acid group is replaced by a sulfinic acid group, and the benzene ring is substituted with chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt typically involves the sulfonation of 4-chloro-2,5-dimethylbenzene followed by reduction to the sulfinic acid and subsequent neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using concentrated sulfuric acid at elevated temperatures.
Reduction: Employing reducing agents such as zinc dust in the presence of hydrochloric acid.
Neutralization: Adding sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding sulfonic acid.
Reduction: Further reduction can lead to the formation of thiols.
Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: 4-Chloro-2,5-dimethylbenzenesulfonic acid.
Reduction: 4-Chloro-2,5-dimethylbenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinic acid group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways involved depend on the context of its application, such as its role as a reducing agent or a nucleophile in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzenesulfonic acid sodium salt
- 2-Chloro-3,4-dimethoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzoic acid
Uniqueness
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8ClNaO2S |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
sodium;4-chloro-2,5-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H9ClO2S.Na/c1-5-4-8(12(10)11)6(2)3-7(5)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
FZURSUAKLISJJC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















